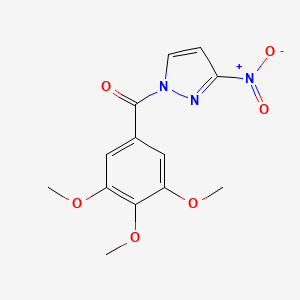
(3-nitro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-nitro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a compound that combines a pyrazole ring with a trimethoxyphenyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and methoxy groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-nitro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of 3-nitro-1H-pyrazole with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-nitro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-nitro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trimethoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.
Comparison with Similar Compounds
(3-nitro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: can be compared with other nitro-substituted pyrazoles and trimethoxyphenyl derivatives.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also contains a nitro-substituted pyrazole ring and exhibits high thermal stability and energetic properties.
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: Known for its high energy density and potential as an oxidizer.
Uniqueness: The combination of a nitro group on the pyrazole ring and a trimethoxyphenyl group in this compound provides a unique structural motif that can influence its reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C13H13N3O6 |
|---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
(3-nitropyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H13N3O6/c1-20-9-6-8(7-10(21-2)12(9)22-3)13(17)15-5-4-11(14-15)16(18)19/h4-7H,1-3H3 |
InChI Key |
BMMMAGPCYBNBKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















